

# [Leu15]-Gastrin I (human) structure and synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: [Leu15]-Gastrin I (human)

Cat. No.: B1591223

[Get Quote](#)

An In-depth Technical Guide to **[Leu15]-Gastrin I (human)**: Structure, Synthesis, and Signaling

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**[Leu15]-Gastrin I (human)** is a synthetic analog of the human hormone Gastrin I, a key regulator of gastric acid secretion and gastrointestinal mucosal growth.<sup>[1][2]</sup> This analog, in which the methionine at position 15 is substituted with a leucine residue, exhibits full biological activity with enhanced stability against oxidation, making it a valuable tool in research and drug development.<sup>[1][3][4][5]</sup> This document provides a comprehensive overview of the structure, chemical synthesis, and signal transduction pathways associated with [Leu15]-Gastrin I. It is intended to serve as a technical guide for researchers, offering detailed protocols and structured data to facilitate further investigation and application of this potent peptide.

## Structure and Physicochemical Properties

[Leu15]-Gastrin I is a 17-amino acid peptide amide.<sup>[1][6]</sup> The N-terminus is a pyroglutamic acid (Glp) residue, and the C-terminus is a phenylalaninamide.<sup>[1][6][7]</sup> The key modification from native human Gastrin I is the substitution of the methionine at position 15 with leucine. This change prevents the oxidation of the sulfur-containing side chain of methionine, which would otherwise lead to a loss of biological activity, thus improving the peptide's stability in aqueous solutions.<sup>[1][3][6][8]</sup>

## Amino Acid Sequence

The primary structure of **[Leu15]-Gastrin I (human)** is as follows: Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Leu-Asp-Phe-NH<sub>2</sub>.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)

## Physicochemical Data

All quantitative data for **[Leu15]-Gastrin I (human)** is summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>98</sub> H <sub>126</sub> N <sub>20</sub> O <sub>31</sub>	<a href="#">[2]</a> <a href="#">[7]</a>
Molecular Weight	2080.16 g/mol	<a href="#">[2]</a>
CAS Number	39024-57-2	<a href="#">[2]</a> <a href="#">[7]</a>
Purity (Typical)	≥95% (HPLC)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Appearance	Lyophilized Powder	<a href="#">[2]</a> <a href="#">[3]</a>
Storage Temperature	-20°C	<a href="#">[2]</a> <a href="#">[6]</a>

## Chemical Synthesis

The synthesis of [Leu15]-Gastrin I is most effectively achieved via Solid-Phase Peptide Synthesis (SPPS).[\[9\]](#)[\[10\]](#)[\[11\]](#) The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is preferred as it utilizes milder acidic conditions for cleavage compared to the Boc (tert-butyloxycarbonyl) strategy, thereby preserving acid-sensitive residues like tryptophan and the multiple glutamic acid residues present in the sequence.[\[9\]](#)[\[10\]](#)[\[12\]](#)

## Experimental Protocol: Solid-Phase Synthesis

This protocol outlines a representative Fmoc-based solid-phase synthesis of [Leu15]-Gastrin I.

### 1. Resin Preparation:

- Start with a suitable resin, such as a tris(alkoxy)benzylamide "PAL" support or a polar polydimethylacrylamide support, to yield the C-terminal amide upon cleavage.[\[9\]](#)[\[13\]](#)

- Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

## 2. Stepwise Amino Acid Coupling Cycle (for each amino acid):

- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes.
- Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
- Amino Acid Activation & Coupling:
  - In a separate vessel, activate the incoming Fmoc-protected amino acid (typically a 4- to 6-fold molar excess) using a coupling reagent.<sup>[9]</sup> A common choice is benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or benzotriazolyl N-oxytrisdimethylaminophosphonium hexafluorophosphate (BOP) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) and a base such as N-methylmorpholine (NMM).<sup>[13]</sup>
  - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
  - Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
- Washing: Wash the resin extensively with DMF and Dichloromethane (DCM) to remove unreacted reagents.

## 3. N-terminal Pyroglutamyl Formation:

- The N-terminal pyroglutamyl (Glp) residue is typically formed from a glutamine (Gln) precursor during the final cleavage step under acidic conditions, or it can be added directly as Fmoc-Glp-OH in the final coupling step.<sup>[12]</sup>

## 4. Cleavage and Deprotection:

- After assembling the full peptide chain, wash the resin with DCM and dry it under vacuum.  
[12]
- Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a strong acidic cleavage cocktail. A common mixture is "Reagent M": Trifluoroacetic acid (TFA)/DCM/ $\beta$ -mercaptoethanol/anisole (70:30:2:1), which is optimized to protect the tryptophan residue.[13] The reaction is typically run for 2-3 hours.

#### 5. Purification:

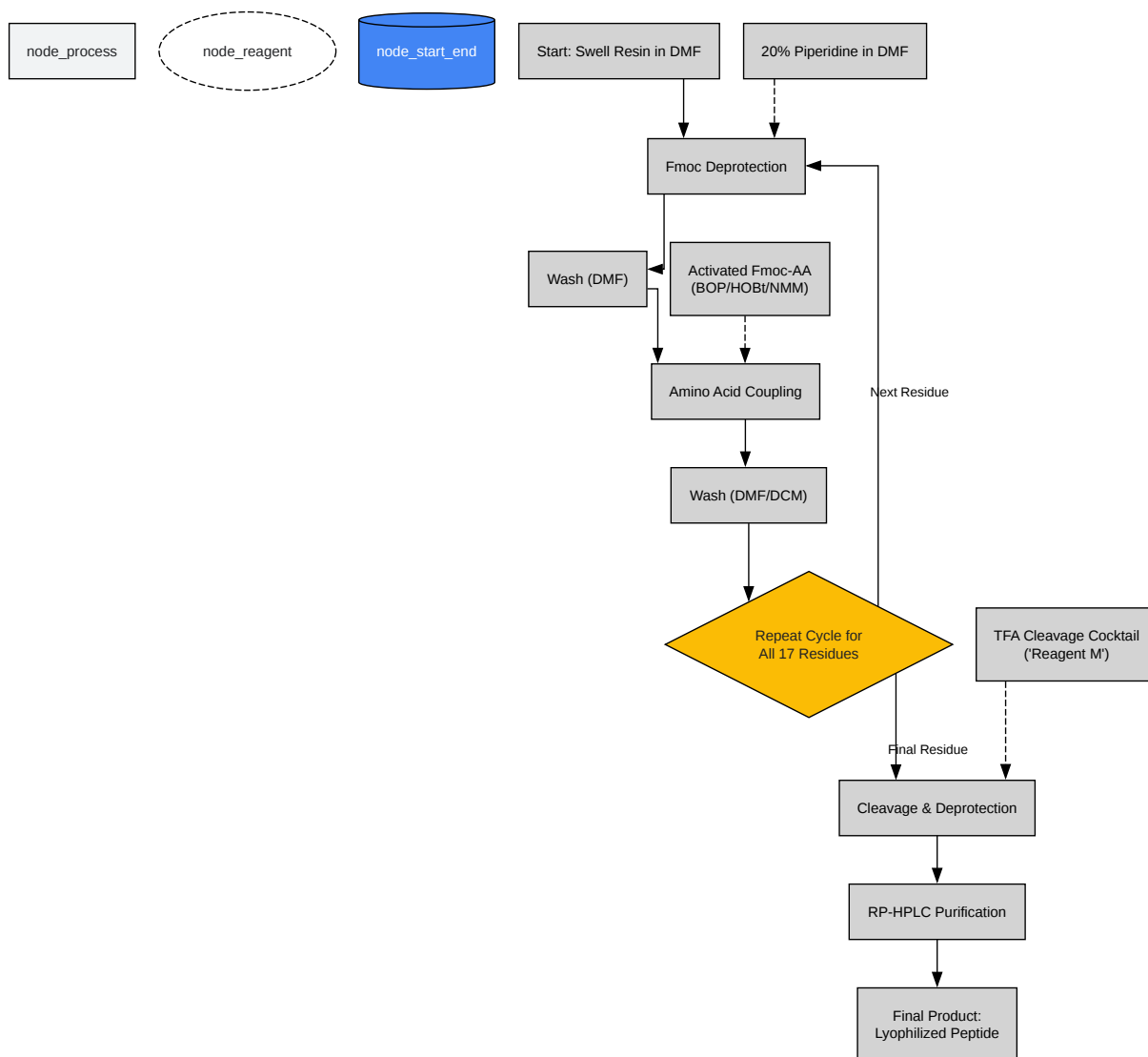
- Precipitate the crude peptide by adding cold diethyl ether.
- Collect the precipitate by centrifugation and wash it several times with cold ether.
- Purify the crude peptide using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity ( $\geq 95\%$ ). [12]
- Lyophilize the pure fractions to obtain the final white powder.

## Side-Chain Protecting Groups

The following table lists the recommended side-chain protecting groups for the amino acids in the [Leu15]-Gastrin I sequence.

Amino Acid	Side-Chain Protecting Group
Trp (Tryptophan)	Boc (tert-butyloxycarbonyl) or none with mild cleavage[12]
Glu (Glutamic Acid)	OtBu (tert-butyl ester)
Tyr (Tyrosine)	tBu (tert-butyl ether)
Asp (Aspartic Acid)	OtBu (tert-butyl ester)

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for [Leu15]-Gastrin I.

## Biological Activity and Signaling Pathway

[Leu15]-Gastrin I functions as a potent agonist for the cholecystokinin B receptor (CCKBR), a G-protein-coupled receptor (GPCR) found primarily in the brain and gastrointestinal tract.[2][14][15] It binds to CCKBR with high affinity, similar to native gastrin and cholecystokinin (CCK).[16][17] This interaction is central to its physiological roles, which include stimulating gastric acid secretion from parietal cells and promoting the growth (trophic effects) of the gastrointestinal epithelium.[2][7][18]

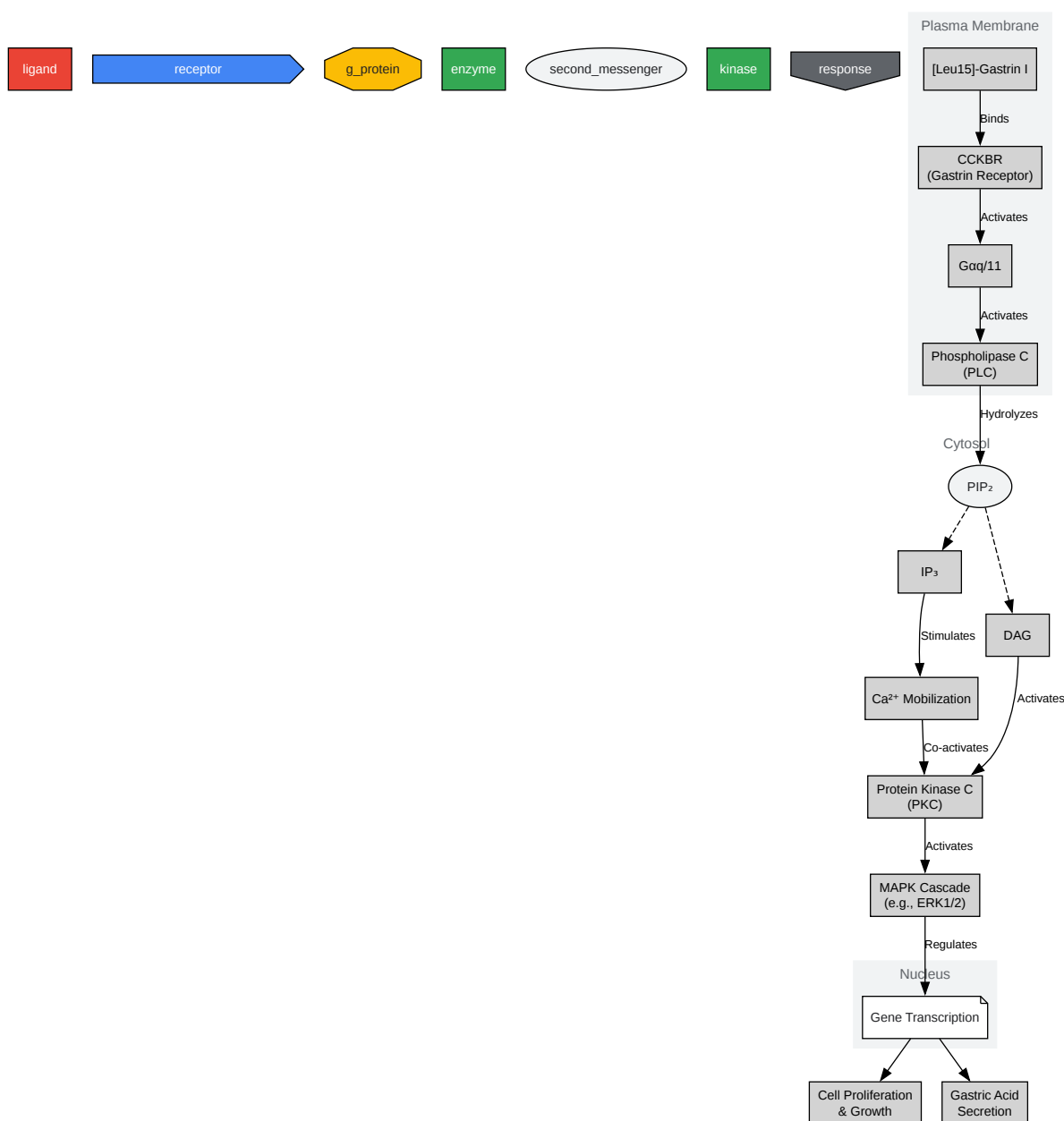
### CCKBR-Mediated Signaling

The binding of [Leu15]-Gastrin I to the CCKBR initiates a cascade of intracellular signaling events. The receptor primarily couples to Gq/11 and G12/13 families of G proteins.[16]

- **Gq/11 Pathway:** Activation of Gαq leads to the stimulation of Phospholipase C (PLC).[7][16][19] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
  - IP<sub>3</sub> binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca<sup>2+</sup> into the cytoplasm.[7][17]
  - DAG and elevated intracellular Ca<sup>2+</sup> levels synergistically activate Protein Kinase C (PKC).[7][16][17]
- **MAPK Pathway:** The activation of PKC can, in turn, trigger the mitogen-activated protein kinase (MAPK) cascade, including the ERK1/2 pathway.[7][16][17] This pathway is crucial for mediating the trophic and proliferative effects of gastrin.[7][16]
- **G12/13 Pathway:** Gastrin can also activate Gα12/13, which stimulates Rho-dependent pathways, influencing the actin cytoskeleton, focal adhesions, and cell migration.[16]

The culmination of these signaling events leads to the transcriptional regulation of genes involved in cell proliferation, survival, and gastric acid secretion.[16][20]

### Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Signaling pathway of [Leu15]-Gastrin I via the CCKBR.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [亮氨酸15]-胃泌素 I 人类 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 3. Leu15 -Gastrin I human = 95 HPLC 39024-57-2 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. [亮氨酸15]-胃泌素 I 人类 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 6. Gastrin-1, human (Leu15) - 1 mg [anaspec.com]
- 7. [Leu15]-Gastrin I (human) peptide [novoprolabs.com]
- 8. innopep.com [innopep.com]
- 9. Peptide synthesis. Part 4. Solid-phase syntheses of peptides related to gastrin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Peptide synthesis. Part 4. Solid-phase syntheses of peptides related to gastrin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Solid phase synthesis of gastrin I. Comparison of methods utilizing strong acid for deprotection and cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptide synthesis. Part 5. Solid-phase synthesis of [15-leucine]little gastrin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. experts.umn.edu [experts.umn.edu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. genecards.org [genecards.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Signaling pathways mediating gastrin's growth-promoting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 19. uniprot.org [uniprot.org]

- 20. CCKBR | Cancer Genetics Web [cancerindex.org]
- To cite this document: BenchChem. [[Leu15]-Gastrin I (human) structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591223#leu15-gastrin-i-human-structure-and-synthesis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)